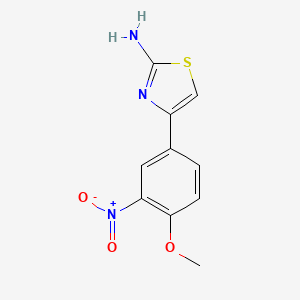

4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-16-9-3-2-6(4-8(9)13(14)15)7-5-17-10(11)12-7/h2-5H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWCDELJIAHCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Reduction: 4-(4-Methoxy-3-aminophenyl)-1,3-thiazol-2-amine.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Oxidation: Thiazole sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its anticancer properties by inducing oxidative stress in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Impact of Substituent Position and Electronic Effects

- Nitro Group: Meta vs. In contrast, para-nitro derivatives (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) are more electron-deficient, favoring electrophilic reactions in dye synthesis . Biological Activity: Nitro groups enhance antiparasitic and antibacterial activity by increasing membrane permeability or redox modulation .

Methoxy Group :

- The 4-methoxy group in the target compound donates electrons via resonance, counteracting the nitro group’s electron-withdrawing effects. This balance improves solubility and may stabilize interactions with hydrophobic binding pockets in proteins .

Biologische Aktivität

4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the various biological activities associated with this compound, supported by recent research findings, data tables, and case studies.

Structural Characteristics

The compound is characterized by a thiazole ring and a substituted phenyl group with distinct functional groups, including methoxy and nitro groups. These structural features contribute to its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Functional Groups | Methoxy (-OCH), Nitro (-NO) |

| Core Structure | Thiazole ring |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antimicrobial agents. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with essential enzymatic functions within microbial cells.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For instance, in vitro studies revealed that this compound exhibited potent antiproliferative activity with IC50 values ranging from 0.36 to 0.86 μM against several human cancer cell lines .

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| SGC-7901 (Gastric Cancer) | 0.36 |

| A549 (Lung Cancer) | 0.86 |

| HeLa (Cervical Cancer) | 0.75 |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. Notably, it can generate reactive oxygen species (ROS), which contribute to oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound showed promising results against multidrug-resistant strains of bacteria. The compound was tested in combination with cell-penetrating peptides to enhance its efficacy.

- Anticancer Research : In a series of experiments evaluating the effects on various cancer cell lines, it was found that the compound significantly induced G2/M phase arrest in SGC-7901 cells, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the key considerations for synthesizing 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine with high purity?

To achieve high purity, prioritize:

- Reagent stoichiometry : Use a 1:1 molar ratio of starting materials (e.g., thiourea and substituted acetophenone derivatives) to minimize side reactions .

- Temperature control : Maintain reflux conditions (e.g., 90–100°C) in polar aprotic solvents like DMF or ethanol to enhance reaction rates .

- Purification : Employ recrystallization from ethanol/water mixtures (2:1) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Analytical validation : Confirm purity via HPLC (>95%) and melting point consistency (e.g., 279–281°C for related thiazoles) .

Q. Which spectroscopic techniques are most effective for characterizing thiazol-2-amine derivatives?

- IR spectroscopy : Identify C=N (1621 cm⁻¹), N-H (3550 cm⁻¹), and nitro group (1340–1558 cm⁻¹) vibrations .

- ¹H NMR : Assign aromatic protons (δ 6.46–8.2 ppm) and amine protons (δ 4.21 ppm) in CDCl₃ or DMSO-d₆ .

- Mass spectrometry : Use FABMS to confirm molecular ion peaks (e.g., m/z 466 for brominated analogs) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O dimers) for structural validation .

Q. How can reaction conditions be optimized to improve yields of thiazole derivatives?

- Solvent selection : Polar solvents (e.g., DMSO) enhance nucleophilic substitution rates for thiazole ring closure .

- Catalyst use : Employ POCl₃ for cyclization reactions, ensuring slow addition to prevent exothermic side reactions .

- pH control : Adjust to pH 8–9 with ammonia during precipitation to isolate products efficiently .

Advanced Research Questions

Q. How can computational modeling guide the design of thiazole derivatives with targeted biological activity?

- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .

- Docking studies : Model interactions between the nitro group and enzyme active sites (e.g., antimicrobial targets) to prioritize substituents .

- SAR analysis : Correlate electron-withdrawing groups (e.g., nitro) with bioactivity using Hammett constants and QSAR models .

Q. What strategies resolve discrepancies between theoretical and experimental structural data?

- Cross-validation : Combine XRD (for bond angles/lengths) with NMR (for proton environments) to confirm coplanarity of aromatic rings (e.g., dihedral angles <5.3°) .

- Dynamic simulations : Perform MD simulations to assess conformational flexibility in solution vs. crystal states .

- Electron density maps : Use Hirshfeld surface analysis to detect weak interactions (e.g., C–H⋯O) missed in initial models .

Q. How do electron-withdrawing substituents (e.g., nitro) influence the reactivity and bioactivity of thiazole derivatives?

- Electronic effects : Nitro groups reduce electron density on the thiazole ring, enhancing electrophilic substitution at C-5 .

- Bioactivity modulation : Nitro-substituted analogs show increased antimicrobial potency due to improved membrane penetration (logP ~2.8) .

- Metabolic stability : Nitro groups may hinder cytochrome P450 oxidation, prolonging half-life in vivo .

Q. What methodological challenges arise in analyzing nitro-thiazole derivatives, and how are they addressed?

- Photodegradation : Shield reactions from light and use amber glassware to prevent nitro group reduction .

- Redox interference : Employ differential pulse voltammetry to distinguish nitro reduction peaks from thiazole redox activity .

- Spectral overlap : Use 2D NMR (e.g., HSQC) to deconvolute aromatic proton signals in crowded regions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on synthetic yields for thiazole derivatives?

- Parameter scrutiny : Compare solvent polarity (e.g., DMF vs. ethanol), temperature (±5°C variations), and catalyst purity .

- Byproduct analysis : Use LC-MS to identify side products (e.g., sulfoxides from over-oxidation) that reduce yields .

- Reproducibility protocols : Standardize inert atmosphere use (N₂/Ar) to prevent oxidation during thiourea cyclization .

Methodological Integration

Q. What interdisciplinary approaches enhance the development of thiazole-based therapeutics?

- Chemoinformatics : Mine PubChem databases for structurally similar compounds with known bioactivity (e.g., antifungal triazoles) .

- Microfluidics : Optimize reaction scalability using droplet-based systems for high-throughput screening .

- Toxicogenomics : Assess genotoxicity via Ames tests and transcriptomic profiling to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.